![molecular formula C16H14F3N5O B10997954 (1-methyl-1H-indol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10997954.png)
(1-methyl-1H-indol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
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Overview
Description
The compound (1-methyl-1H-indol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring fused with a triazolopyrazine moiety, which is further substituted with a trifluoromethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Triazolopyrazine Moiety: The triazolopyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones.
Coupling of the Indole and Triazolopyrazine Rings: The final step involves the coupling of the indole ring with the triazolopyrazine moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole and triazolopyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(1-methyl-1H-indol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
(1-methyl-1H-indol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone: can be compared with other similar compounds, such as:
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: A compound with a similar triazole ring but different substituents.
Pyrazole-1,2,4-triazole Derivatives: Compounds with similar core structures but different functional groups.
The uniqueness of This compound lies in its specific combination of indole and triazolopyrazine rings, which imparts distinct chemical and biological properties.
Biological Activity
The compound (1-methyl-1H-indol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. Its structure combines an indole moiety with a triazolo-pyrazine framework, and the trifluoromethyl group is expected to enhance its electronic properties and reactivity.
Structural Features
Structural Component | Description |
---|---|
Indole Moiety | A bicyclic structure known for various biological activities, including anticancer properties. |
Triazolo-Pyrazine Framework | This heterocyclic structure is associated with diverse pharmacological effects, including antibacterial and antifungal activities. |
Trifluoromethyl Group | Enhances lipophilicity and electronic properties, potentially improving biological interactions. |
Biological Activity
Research indicates that compounds with similar structural features often exhibit a range of biological activities. The focus on this specific compound has revealed several promising areas of activity:
Antimicrobial Activity
Recent studies have shown that triazolo[4,3-a]pyrazine derivatives possess significant antibacterial properties. For instance, one study evaluated various derivatives and found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics:
Compound | MIC against Staphylococcus aureus | MIC against Escherichia coli |
---|---|---|
2e | 32 µg/mL | 16 µg/mL |
Control (Ampicillin) | 16 µg/mL | 8 µg/mL |
These findings suggest that the indole and triazole components may synergistically enhance antibacterial efficacy through specific molecular interactions with bacterial targets .
Antitubercular Activity
Another area of interest is the antitubercular activity of similar compounds. A series of substituted benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis. The most active derivatives showed IC90 values ranging from 3.73 to 4.00 µM . Given the structural similarities with our compound, it is plausible that it may exhibit similar antitubercular properties.
The proposed mechanisms for the biological activity of triazolo[4,3-a]pyrazine derivatives include:
- Hydrogen Bonding : The indole moiety may form hydrogen bonds with key amino acid residues in target proteins.
- π-Cation Interactions : Protonated nitrogen heterocycles can interact favorably with the carbonyl groups of DNA gyrase, enhancing antibacterial effects.
- Lipophilicity : Modifications to substituent groups can increase membrane permeability, facilitating better absorption and efficacy .
Case Studies and Research Findings
Several studies have explored the biological potential of related compounds:
- Study on Triazolo-Pyrazine Derivatives : This research synthesized various derivatives and assessed their antibacterial activity using microbroth dilution methods. Compounds exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria .
- Evaluation of Antitubercular Agents : Another study focused on designing novel agents against Mycobacterium tuberculosis, identifying several promising candidates based on their IC50 values .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that substituents at specific positions significantly influence the biological activity of triazolo-pyrazine derivatives, suggesting optimized designs for enhanced efficacy .
Properties
Molecular Formula |
C16H14F3N5O |
---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
(1-methylindol-5-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C16H14F3N5O/c1-22-5-4-10-8-11(2-3-12(10)22)14(25)23-6-7-24-13(9-23)20-21-15(24)16(17,18)19/h2-5,8H,6-7,9H2,1H3 |
InChI Key |
NUMZHNWBGPJYQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
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